(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C27H28ClN3O2S2 |
|---|---|
Molecular Weight |
526.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28ClN3O2S2/c1-4-5-13-33-23-12-11-19(14-22(23)28)25-20(17-31(29-25)21-9-7-6-8-10-21)15-24-26(32)30(16-18(2)3)27(34)35-24/h6-12,14-15,17-18H,4-5,13,16H2,1-3H3/b24-15- |
InChI Key |
OCPSDONJJAIGTF-IWIPYMOSSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)Cl |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Chalcone Cyclization Route
The pyrazole scaffold is synthesized via cyclization of a chalcone precursor with hydrazine hydrate.
-
Step 1 : 4-Butoxy-3-chlorobenzaldehyde is condensed with acetophenone under basic conditions to form the chalcone intermediate.
-
Step 2 : Cyclization with hydrazine hydrate in ethanol at reflux yields 3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazole.
-
Step 3 : Selective oxidation of the pyrazole methyl group to the aldehyde is achieved using CrO₃ in acetic acid at 60°C, yielding 85–90% purity.
Key Data :
| Parameter | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chalcone formation | NaOH/EtOH, 12 h, 25°C | 92 | 95 |
| Pyrazole cyclization | NH₂NH₂·H₂O, EtOH, reflux, 8 h | 88 | 97 |
| Aldehyde oxidation | CrO₃/AcOH, 60°C, 4 h | 78 | 90 |
Alternative Oxidation Using Ferric Chloride
A patent-described method employs FeCl₃ as a catalyst for oxidizing pyrazolidine-3-ketones to pyrazole alcohols, which are further oxidized to aldehydes:
-
Substrate : 1-(4-chlorophenyl)pyrazolidine-3-ketone
-
Catalyst : FeCl₃ (0.1–1 mol%)
-
Solvent : Acetic acid or propanoic acid
-
Conditions : 50–100°C under air atmosphere, 4 h
Synthesis of 3-(2-Methylpropyl)-2-Thioxo-1,3-Thiazolidin-4-One
Three-Component Solvent-Free Method
A catalyst-free, one-pot reaction between:
-
Isobutylamine (2-methylpropylamine)
-
Carbon disulfide
-
Chloroacetyl chloride
Procedure :
-
Isobutylamine and carbon disulfide are stirred at 25°C for 30 min.
-
Chloroacetyl chloride is added dropwise, and the mixture is heated to 110°C for 3 h.
-
The product precipitates upon cooling, yielding 89% pure thiazolidinone.
Advantages :
Deep Eutectic Solvent (DES)-Mediated Synthesis
A greener approach uses ZnCl₂/urea DES as both solvent and catalyst:
-
Reactants : Rhodanine, isobutylamine, chloroacetyl chloride
-
Conditions : 70°C, 45 min
-
Yield : 94%
Comparative Metrics :
Knoevenagel Condensation for Final Coupling
The aldehyde and thiazolidinone are condensed to form the Z-configured methylidene bridge.
Conventional Acid-Catalyzed Method
Ultrasound-Assisted Catalysis
DES-Optimized Condensation
Data Summary :
| Method | Catalyst | Time | Yield (%) | Z/E Ratio |
|---|---|---|---|---|
| Acid-catalyzed | Piperidine | 6 h | 82 | 9:1 |
| Ultrasound | DSDABCOC | 1 h | 95 | 12:1 |
| DES-mediated | ZnCl₂/urea | 20 min | 98 | 15:1 |
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thioether.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate potential applications in:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anti-inflammatory Properties : The pyrazole derivatives are known for their anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease treatments.
- Anticancer Activity : Given its structural similarity to known anticancer agents, this compound may exhibit cytotoxicity against cancer cell lines.
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how strongly the compound binds to specific receptors or enzymes.
- Mechanism of Action Investigations : Studies to elucidate how the compound exerts its biological effects at the molecular level.
Comparative Analysis with Related Compounds
To better understand the potential applications of the target compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Contains a thiazolidine ring; used in diabetes treatment | Insulin sensitizer |
| Pyrazole Derivatives | Similar pyrazole core; varied substituents | Antimicrobial, anti-inflammatory |
| Benzothiazole Compounds | Benzothiazole core; often bioactive | Anticancer, antibacterial |
This comparison highlights the unique aspects of the target compound while emphasizing its potential therapeutic applications based on shared biological activities.
Case Studies
Several studies have explored compounds with similar structures and their biological activities:
- Antimicrobial Studies : Research has indicated that thiazolidinone derivatives can inhibit bacterial growth effectively. For instance, a study demonstrated that modifications to the thiazolidinone structure enhanced antibacterial activity against resistant strains .
- Anti-inflammatory Research : A related pyrazole derivative was shown to reduce inflammation in animal models of arthritis, suggesting that similar modifications could yield effective anti-inflammatory agents .
- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of structurally related compounds on various cancer cell lines, revealing promising results that warrant further investigation into the target compound's anticancer potential .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs
The compound most structurally analogous to the target is (5Z)-3-(3-methoxypropyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one (). Key differences include:
| Feature | Target Compound | Comparison Compound |
|---|---|---|
| Aromatic substituent | 4-Butoxy-3-chlorophenyl | 4-Isobutoxy-3-methylphenyl |
| Thiazolidinone chain | 2-Methylpropyl (isobutyl) | 3-Methoxypropyl |
| Electron effects | Chlorine (electron-withdrawing) | Methyl (electron-donating) |
| Bulkiness | Linear butoxy chain | Branched isobutoxy chain |
Implications :
Rationale :
- The target’s higher logP (due to chlorine and butoxy groups) suggests enhanced cell membrane penetration, favoring antimicrobial or anticancer applications .
- The analog’s methoxypropyl group may align with antidiabetic thiazolidinedione derivatives (e.g., rosiglitazone) that modulate PPAR-γ receptors .
Biological Activity
The compound (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that exhibits diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
1. Overview of Thiazolidinone Derivatives
Thiazolidinones are a class of compounds known for their broad pharmacological profiles. They are characterized by a five-membered ring containing sulfur and nitrogen, which can be modified to enhance their biological activity. Recent studies have highlighted their potential in treating various diseases, including cancer, diabetes, and infectious diseases .
2.1 Anticancer Activity
Thiazolidinone derivatives have shown promising anticancer properties. Research indicates that modifications at specific positions on the thiazolidinone ring can significantly enhance their efficacy against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of p53 and NF-kB signaling .
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 12.5 | Induction of apoptosis |
| Compound B | Lung Cancer | 8.3 | Inhibition of cell migration |
| Target Compound | Various | TBD | TBD |
2.2 Antidiabetic Activity
The thiazolidinone scaffold is recognized for its antidiabetic effects, particularly through the activation of peroxisome proliferator-activated receptors (PPARs). These compounds improve insulin sensitivity and glucose metabolism, making them potential candidates for diabetes management .
2.3 Antimicrobial Properties
The target compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have reported significant inhibition against both Gram-positive and Gram-negative bacteria, with some derivatives showing activity comparable to standard antibiotics .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 32 µg/mL | Moderate |
| S. aureus | 16 µg/mL | High |
| M. tuberculosis | 8 µg/mL | Very High |
3. Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidinones is crucial for the development of more potent derivatives. Modifications at the 4-position of the phenyl ring and alterations in the alkyl substituents have been shown to influence biological activity significantly.
Key Modifications:
- Substituents on Phenyl Ring: The presence of electron-withdrawing groups (like chlorine or bromine) enhances anticancer activity.
- Alkyl Chain Variations: The length and branching of alkyl chains affect solubility and bioavailability.
4. Case Studies
Several studies have explored the biological activity of related thiazolidinone compounds:
Case Study 1: A derivative with a similar structure was tested against breast cancer cell lines and exhibited an IC50 value of 10 µM, demonstrating significant cytotoxicity through apoptosis induction.
Case Study 2: Another study highlighted a thiazolidinone derivative that showed promising results in reducing blood glucose levels in diabetic rat models, indicating potential for further development as an antidiabetic agent.
5. Conclusion
The compound (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one represents a promising scaffold for drug development due to its diverse biological activities, particularly in anticancer and antidiabetic applications. Ongoing research into its mechanisms and SAR will likely yield new therapeutic agents with enhanced efficacy.
Q & A
Q. What are the established synthetic routes for this thiazolidinone derivative, and how do reaction conditions influence yield?
The compound is synthesized via multi-step condensation reactions. A common approach involves:
- Step 1 : Formation of the pyrazole core through Biginelli-like reactions (e.g., condensation of aryl aldehydes, thioureas, and β-ketoesters) .
- Step 2 : Introduction of the thiazolidinone ring via cyclization of thiosemicarbazides with chloroacetic acid under reflux in DMF/acetic acid (3:1 v/v) .
- Step 3 : Final functionalization (e.g., butoxy and chlorophenyl groups) using nucleophilic substitution or Suzuki coupling .
Key variables : Solvent polarity (DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst choice (e.g., NaOAc for cyclization) critically affect yields, which range from 45–75% .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Resolve stereochemistry (e.g., Z-configuration of the methylidene group) and confirm substituent positions. Aromatic protons typically appear at δ 6.8–8.2 ppm, while the thioxo group (C=S) resonates at ~200 ppm in 13C NMR .
- IR Spectroscopy : Identify C=O (1690–1720 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 529.12) .
Q. How is preliminary biological activity screening conducted for this compound?
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values calculated after 48–72 hours .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Factors : Reaction time, temperature, molar ratios, and solvent mixtures.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 72°C, 6 hours, 1:1.2 molar ratio of pyrazole to thiosemicarbazide) to maximize yield (85%) and purity (>95%) .
- Challenges : Balancing steric hindrance from the 2-methylpropyl group and electronic effects of the 3-chlorophenyl substituent during cyclization .
Q. What strategies resolve contradictions in stereochemical assignments from XRD vs. NMR data?
- X-ray Crystallography : Confirms the (5Z)-configuration of the methylidene group and planarity of the thiazolidinone ring .
- NOESY NMR : Detects through-space interactions between the 4-butoxy group and pyrazole protons, validating spatial orientation .
Q. What mechanistic insights explain its antibacterial activity?
- Target Inhibition : Molecular docking suggests inhibition of bacterial DNA gyrase (binding energy: −9.2 kcal/mol) via interactions with the 3-chlorophenyl and thioxo groups .
- SAR Studies : The 4-butoxy group enhances lipophilicity (logP = 3.8), improving membrane penetration, while the 2-methylpropyl substituent reduces cytotoxicity (CC50 > 50 µM) .
Q. How do computational models predict metabolic stability?
- In Silico Tools (e.g., SwissADME) : Predict moderate hepatic clearance (CLhep = 15 mL/min/kg) and CYP3A4-mediated oxidation of the butoxy chain as the primary metabolic pathway .
- MD Simulations : Reveal stable binding to human serum albumin (ΔG = −7.5 kcal/mol), suggesting prolonged half-life .
Methodological Notes
- Contradictions : and report divergent solvent systems (DMF vs. ethanol) for cyclization; ethanol reduces side-product formation but requires longer reaction times .
- Advanced Characterization : Use TD-DFT calculations to correlate UV-Vis spectra (λmax = 320 nm) with electronic transitions in the thiazolidinone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
